molecular formula C9H11N3O B3242997 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1541437-81-3

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3242997
CAS No.: 1541437-81-3
M. Wt: 177.20
InChI Key: BIVGSMRALPBUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of an amino group and a methyl group on the quinoxaline ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoxalines, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific biological target. Generally, compounds in the quinoxaline family can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The presence of the amino and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-Dimethylquinoxaline: A derivative with two methyl groups on the quinoxaline ring.

    6-Nitroquinoxaline: A derivative with a nitro group on the quinoxaline ring.

Uniqueness

7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the specific positioning of the amino and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

7-amino-4-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-4-6(10)2-3-8(7)12/h2-4H,5,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVGSMRALPBUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
7-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.